

IUPAC nomenclature of (R)-(-)-2-Bromo-1-phenylethanol

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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

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An In-depth Technical Guide to the IUPAC Nomenclature and Application of (R)-(-)-2-Bromo-1-phenylethanol

Introduction

(R)-(-)-2-Bromo-1-phenylethanol is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.^[1] Its value lies in its specific three-dimensional structure, which makes it a crucial chiral building block for the asymmetric synthesis of more complex, biologically active molecules.^{[1][2]} This guide provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, and its application in enantioselective synthesis, tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature Deconstructed

The systematic IUPAC name, (R)-(-)-2-Bromo-1-phenylethanol, provides a precise description of the molecule's structure, including its parent chain, substituents, and stereochemistry.^[1]

- **Parent Hydride:** The suffix "-ethanol" identifies a two-carbon parent chain (ethane) containing a hydroxyl (-OH) group, classifying the molecule as an alcohol.^[1]
- **Principal Functional Group:** The hydroxyl group is the principal functional group, and the carbon atom to which it is attached is assigned the lowest possible locant, carbon-1.^[1]

- Substituents:
 - 1-phenyl: A phenyl group is attached to carbon-1.[\[1\]](#)
 - 2-Bromo: A bromine atom is attached to carbon-2.[\[1\]](#)
- Stereodescriptors:
 - (R)-: This prefix, from the Latin Rectus (right), denotes the absolute configuration at the single stereogenic center (carbon-1). Its assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[\[1\]](#)[\[3\]](#)
 - (-)-: This symbol indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the (R/S) configuration.[\[1\]](#)

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The (R) configuration is assigned by prioritizing the four groups attached to the chiral center (carbon-1) based on atomic number.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Assign Priorities: The atoms directly bonded to the chiral carbon are ranked by atomic number:
 - Priority 1: Oxygen (-OH) - Atomic number 8
 - Priority 2: Carbon of the phenyl group (-C₆H₅) - Atomic number 6. This carbon is further bonded to other carbons.
 - Priority 3: Carbon of the bromomethyl group (-CH₂Br) - Atomic number 6. This carbon is bonded to a bromine and two hydrogens.
 - Priority 4: Hydrogen (-H) - Atomic number 1

Tie-breaking: Both the phenyl and bromomethyl groups are attached via carbon. To break the tie, we examine the atoms attached to these carbons. The carbon of the phenyl group is

bonded to other carbons. The carbon of the bromomethyl group is bonded to a high-atomic-number bromine atom, giving it higher priority than a carbon bonded only to other carbons and hydrogens in the immediate vicinity of the ring connection. However, the standard convention considers the substituents on the phenyl ring carbons, leading to the phenyl group having a higher priority. A more detailed analysis shows the phenyl group carbon is bonded to (C, C, H) while the bromomethyl carbon is bonded to (Br, H, H). Since Br has a higher atomic number than C, the $-\text{CH}_2\text{Br}$ group would seem to have higher priority. Let's re-evaluate based on standard rules. The first point of difference is key. For the phenyl group, we go from C-1 to the ring carbons. For the bromomethyl group, we go from C-1 to C-2. The atoms attached to C-1 are O, C(phenyl), C(CH_2Br), and H. The priorities are $\text{O} > \text{C} > \text{C} > \text{H}$. To break the tie between the two carbons, we look at what they are attached to. The phenyl carbon is attached to two other carbons within the ring and implicitly one hydrogen. The C-2 carbon is attached to one bromine and two hydrogens. Since Br (atomic number 35) outranks C (atomic number 6), the $-\text{CH}_2\text{Br}$ group has a higher priority than the $-\text{C}_6\text{H}_5$ group. Therefore, the priorities are: 1: $-\text{OH}$, 2: $-\text{CH}_2\text{Br}$, 3: $-\text{C}_6\text{H}_5$, 4: $-\text{H}$. Let's re-verify this common point of confusion. The rule is to compare atoms at the first point of difference.

- Path 1: C-1 \rightarrow C(phenyl) \rightarrow {C, C, H}
- Path 2: C-1 \rightarrow C(CH_2Br) \rightarrow {Br, H, H} Comparing the lists {C,C,H} and {Br,H,H} atom by atom, $\text{Br} > \text{C}$. Therefore, the $-\text{CH}_2\text{Br}$ group is priority #2 and the phenyl group is priority #3.

Let's re-assign based on this correct application:

- Priority 1: $-\text{OH}$ (Oxygen, $Z=8$)
- Priority 2: $-\text{CH}_2\text{Br}$ (Carbon bonded to Bromine)
- Priority 3: $-\text{C}_6\text{H}_5$ (Carbon bonded to other Carbons)
- Priority 4: $-\text{H}$ (Hydrogen, $Z=1$)
- Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group (Priority 4: $-\text{H}$) points away from the viewer.
- Determine Rotation: The direction from priority 1 to 2 to 3 is traced. For this molecule, tracing from $-\text{OH}$ (1) \rightarrow $-\text{CH}_2\text{Br}$ (2) \rightarrow $-\text{C}_6\text{H}_5$ (3) results in a clockwise rotation. A clockwise rotation

corresponds to the (R) configuration.[3][4][6]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-**2-Bromo-1-phenylethanol**.

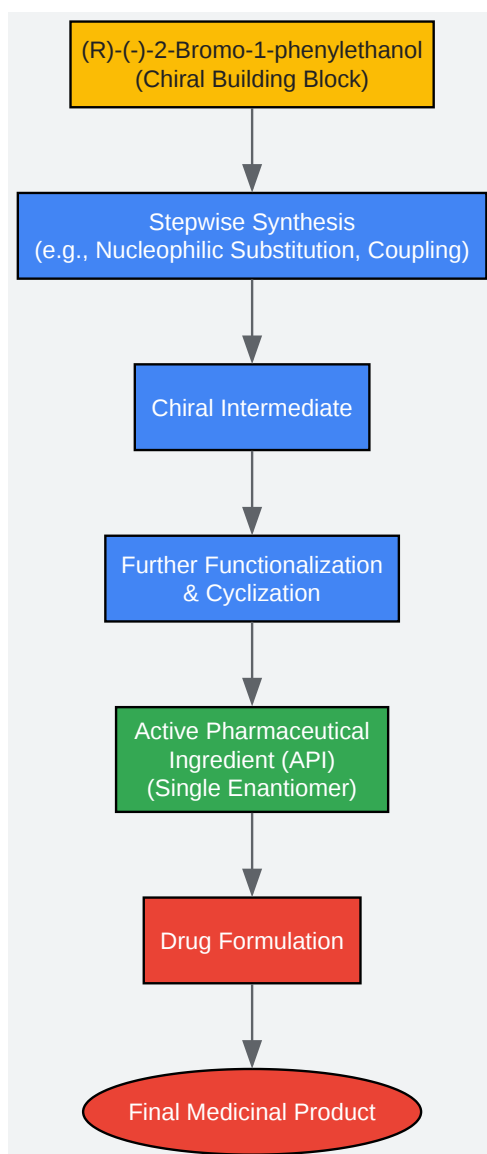
Physicochemical and Spectroscopic Data

The properties of (R)-(-)-**2-Bromo-1-phenylethanol** are summarized below. These characteristics are essential for its handling, reaction monitoring, and characterization.

Property	Value
Molecular Formula	C ₈ H ₉ BrO [7][8][9][10]
Molecular Weight	201.06 g/mol [7][8][9][10]
CAS Number	73908-23-3 [7][10][11]
Appearance	Colorless to pale yellow liquid [7][9]
Density	1.503 g/cm ³ [7][9]
Boiling Point	261.6°C at 760 mmHg [7][9]
Optical Rotation	(-) Levorotatory [7]
Spectroscopic Data	NMR (¹ H, ¹³ C), IR, and Mass Spectrometry data are available. [1][11]

Role in Asymmetric Synthesis

The defined stereochemistry of (R)-(-)-**2-Bromo-1-phenylethanol** makes it a valuable precursor in the synthesis of pharmaceuticals where a specific enantiomer is required for biological activity.[12] Many drugs exhibit stereospecific interactions with biological targets like enzymes and receptors. Using enantiomerically pure starting materials is a key strategy to produce single-enantiomer drugs, avoiding the potential for undesired side effects from other stereoisomers.



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Caption: Role of (R)-(-)-2-Bromo-1-phenylethanol in a generalized drug development workflow.

Experimental Protocols for Enantioselective Synthesis

The most common and effective method for preparing enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. [1][2][12] This can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts (e.g., alcohol dehydrogenases). [2][12]

Protocol: CBS-Catalyzed Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis using a (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

Objective: To synthesize (R)-(-)-**2-Bromo-1-phenylethanol** with high enantiomeric excess.

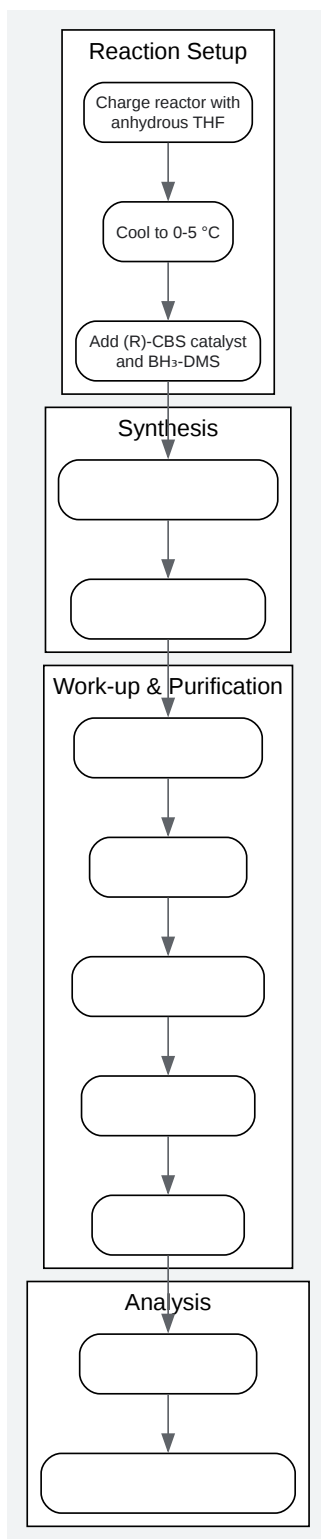
Materials:

- 2-bromoacetophenone
- (R)-Methyl-CBS-oxazaborolidine catalyst
- Borane dimethyl sulfide complex (BH₃-DMS)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Hydrochloric Acid (1M)
- Dichloromethane or Ethyl Acetate
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous MgSO₄ or Na₂SO₄
- Silica gel for column chromatography

Procedure:

- **Reactor Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

- **Charging the Reactor:** The flask is charged with anhydrous THF and cooled to 0-5 °C in an ice bath.[\[12\]](#)
- **Catalyst and Borane Addition:** (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 15 minutes.[\[12\]](#)
- **Substrate Addition:** A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[\[12\]](#)
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at 0-5 °C.
- **Work-up:** The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, and 1M HCl is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[\[12\]](#)
- **Purification:** The combined organic layers are washed with saturated aqueous NaHCO₃ and then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.[\[12\]](#)
- **Final Product:** The crude product is purified by column chromatography on silica gel to yield (R)-(-)-**2-Bromo-1-phenylethanol**.[\[1\]](#)[\[12\]](#)
- **Characterization:** The final product's identity is confirmed by NMR, and the enantiomeric excess (% ee) is determined by chiral HPLC analysis.[\[1\]](#)



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Caption: Experimental workflow for the asymmetric synthesis of (R)-**2-Bromo-1-phenylethanol**.

Comparison of Synthetic Methods

Different synthetic strategies offer trade-offs in terms of yield, enantioselectivity, and reaction conditions.

Method	Catalyst/Enzyme	Reducing Agent	Typical Yield (%)	Typical ee (%)
Catalytic Asymmetric Reduction	(R)-Me-CBS	BH ₃ -DMS	~95%	>95% (for R)
Biocatalytic Reduction	Alcohol Dehydrogenase (ADH)	NADPH/NADH (with regeneration system)	>90%	>99%
Kinetic Resolution	Lipase (e.g., Novozym 435)	Acyl donor (e.g., vinyl acetate)	<50% (for alcohol)	>99%

Note: Data are representative values compiled from typical experimental outcomes.[\[2\]](#)[\[12\]](#)

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